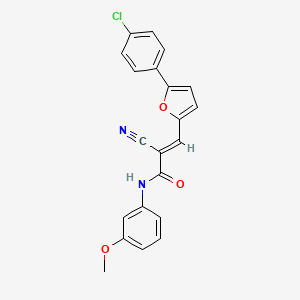
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts like sodium cyanide.
Coupling with Methoxyphenyl Group: The final step involves coupling the furan derivative with 3-methoxyaniline under basic conditions to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The cyano group and the furan ring play crucial roles in binding to these targets, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide
- (E)-3-(5-(4-fluorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide
Uniqueness
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity compared to its bromine or fluorine analogs. This uniqueness can influence its biological activity and its suitability for specific applications in research and industry.
属性
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFHEAZTHCTCO-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2362004.png)
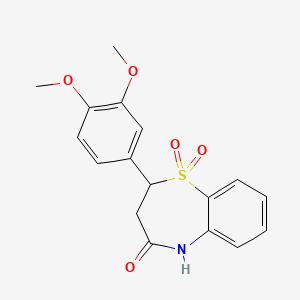
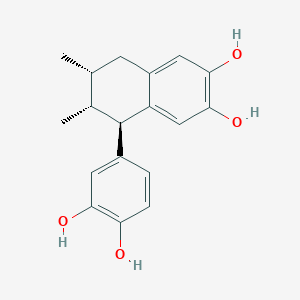
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2362007.png)
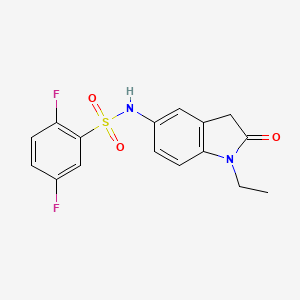
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2362010.png)

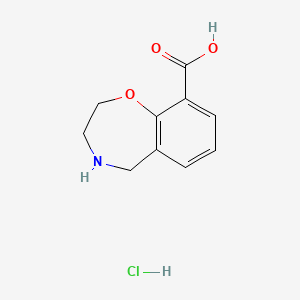
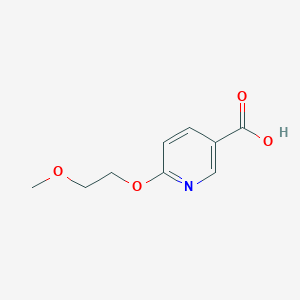
![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)
![N-(2-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362021.png)

![3-(3,4-dimethylphenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2362023.png)
![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)
